Bienvenue dans la boutique en ligne BenchChem!

Icosapent methyl

Cardiovascular Outcomes Hypertriglyceridemia Clinical Trial

Icosapent methyl, more commonly known as icosapent ethyl, is a highly purified, stable ethyl ester of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a synthetic prodrug that is hydrolyzed to its active metabolite, EPA, during absorption.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 2734-47-6
Cat. No. B048079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosapent methyl
CAS2734-47-6
Synonyms(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester; _x000B_(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester;  all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester;  Methyl 5Z,8Z,11Z,14Z,17Z-eicosapentaenoate;  Methyl all-cis-5,8,11,
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
InChIKeyQWDCYFDDFPWISL-JEBPEJKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgPurity:99%Physical liquid

Icosapent Methyl (CAS 2734-47-6): A Highly Purified Omega-3 Ethyl Ester for Targeted Cardiovascular Risk Reduction


Icosapent methyl, more commonly known as icosapent ethyl, is a highly purified, stable ethyl ester of the omega-3 fatty acid eicosapentaenoic acid (EPA) [1]. It is a synthetic prodrug that is hydrolyzed to its active metabolite, EPA, during absorption [2]. This compound is a distinct pharmaceutical entity indicated for reducing triglyceride levels in adults with severe hypertriglyceridemia and for reducing cardiovascular risk in specific patient populations [1]. Its differentiation stems from its high purity, comprising not less than 96% EPA [3], which contrasts sharply with mixed omega-3 formulations containing docosahexaenoic acid (DHA).

Why In-Class Omega-3 Fatty Acids and Other Triglyceride-Lowering Agents Cannot Substitute for Icosapent Methyl


Generic substitution or in-class switching from icosapent methyl to other agents, such as mixed EPA/DHA omega-3 acid ethyl esters (e.g., Lovaza) or fibrates (e.g., fenofibrate), is not scientifically or clinically equivalent due to profound differences in clinical trial outcomes and pharmacologic effects [1]. While mixed EPA/DHA formulations have failed to demonstrate a cardiovascular mortality benefit in major outcome trials [2], icosapent methyl has consistently shown a significant reduction in these events [3]. Furthermore, data indicate that icosapent methyl is associated with a different risk profile compared to mixed EPA/DHA products [4]. The specific esterification and high purity of icosapent methyl confer distinct stability and bioavailability characteristics that are not shared by other formulations [5].

Quantitative Evidence of Icosapent Methyl Differentiation: A Data-Driven Selection Guide


Superior Reduction in Cardiovascular Events vs. Placebo in the Pivotal REDUCE-IT Trial

In the REDUCE-IT trial, icosapent ethyl (4 g/day) demonstrated a statistically significant reduction in the primary composite endpoint of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, coronary revascularization, or unstable angina compared to a mineral oil placebo in statin-treated patients with elevated triglycerides [1].

Cardiovascular Outcomes Hypertriglyceridemia Clinical Trial

Significantly Lower Cardiovascular Mortality with Purified EPA vs. Mixed EPA/DHA Formulations

A 2025 meta-analysis of 16 randomized clinical trials (127,771 patients) directly compared the effects of purified EPA (icosapent ethyl) versus mixed EPA/DHA formulations on cardiovascular (CVD)-attributable mortality [1].

Cardiovascular Mortality EPA vs DHA Meta-Analysis

Regression of Coronary Plaque vs. Placebo in the EVAPORATE Imaging Trial

The EVAPORATE trial used serial coronary computed tomography angiography (CCTA) to assess the effect of icosapent ethyl on plaque progression in statin-treated patients [1].

Coronary Atherosclerosis Plaque Regression Imaging

Differential Atrial Fibrillation Risk Profile Compared to Mixed EPA/DHA Omega-3 Acid Ethyl Esters

A large retrospective cohort study (2025) compared the risk of new-onset atrial fibrillation (AF) in patients initiating icosapent ethyl (IPE) versus mixed omega-3-acid ethyl esters (DHA/EPA) as add-on therapy to statins [1].

Atrial Fibrillation Safety Profile Real-World Evidence

Evidence-Based Research and Clinical Procurement Applications for Icosapent Methyl


Clinical Trial Design for Residual Cardiovascular Risk

Researchers designing secondary prevention trials in patients with elevated triglycerides despite optimal statin therapy should select icosapent methyl as the investigational EPA-only agent. Its proven efficacy from REDUCE-IT (25% relative risk reduction in MACE) [1] provides a robust, evidence-based benchmark against which novel therapies can be compared, unlike mixed EPA/DHA formulations which have not shown consistent cardiovascular outcome benefits [2].

Pharmaceutical Formulation and Stability Studies

Icosapent methyl's ethyl ester form is chosen for its enhanced stability compared to free fatty acid forms [1]. Researchers and formulators focused on developing generic versions or new delivery systems for omega-3 fatty acids should use icosapent methyl as a reference standard due to the extensive patent literature detailing its stabilization and purity requirements (≥96% EPA) [2]. This is crucial for establishing bioequivalence and ensuring the final product meets the rigorous standards of the reference listed drug.

In Vitro Mechanistic Studies of EPA-Specific Anti-Inflammatory Effects

Given the differential clinical outcomes between purified EPA and mixed EPA/DHA [1], researchers investigating the pleiotropic, non-lipid-lowering effects of omega-3 fatty acids should procure icosapent methyl for in vitro and in vivo models. The EVAPORATE trial's demonstration of plaque regression independent of triglyceride changes [2] supports the hypothesis that EPA has unique anti-inflammatory and membrane-stabilizing properties not shared by DHA. This makes the compound essential for studies aiming to elucidate these EPA-specific mechanisms.

Comparative Effectiveness and Pharmacovigilance Research

Real-world evidence generation on the comparative safety and effectiveness of lipid-lowering therapies requires precise cohort definitions. As shown by the differential atrial fibrillation risk profile between icosapent methyl and mixed omega-3 acid ethyl esters [1], researchers must accurately identify patients using the specific product (e.g., Vascepa/Vazkepa) in claims databases to avoid misclassification bias. This ensures valid conclusions in comparative safety and cost-effectiveness analyses that inform formulary decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icosapent methyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.